4-(Chloromethyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane
Description
4-(Chloromethyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane is a heterocyclic compound featuring a 1,3-dioxolane core substituted with a chloromethyl group at the 4-position and a 3-methylthiophen-2-yl group at the 2-position. The chloromethyl group enhances reactivity in alkylation or nucleophilic substitution reactions, while the thiophene moiety contributes to electronic conjugation and biological activity . The following comparison relies on structurally analogous compounds to infer its properties.
Properties
IUPAC Name |
4-(chloromethyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-6-2-3-13-8(6)9-11-5-7(4-10)12-9/h2-3,7,9H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRIQLYZLSTRKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2OCC(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane typically involves the reaction of 3-methylthiophene with chloromethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of phase transfer catalysts can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of reactions, including:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in a methylene group.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as ammonia (NH3) and methanol (CH3OH) can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-(Chloromethyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane can be oxidized to form 4-(carboxymethyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane.
Reduction: Reduction of the compound can yield 4-(methyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane.
Substitution: Substitution reactions can produce various derivatives, such as 4-(aminomethyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane and 4-(methoxymethyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane.
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
4-(Chloromethyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane is utilized as a key intermediate in the synthesis of various pharmaceutical agents. Notably, it plays a crucial role in developing angiotensin II receptor antagonists, such as Olmesartan Medoxomil. This class of drugs is essential in treating hypertension and related cardiovascular conditions .
Prodrug Development
The compound has been investigated for its potential in creating prodrugs that enhance the bioavailability of active pharmaceutical ingredients. For instance, it can be modified to improve the stability and absorption of penicillin derivatives like Lenampicillin and Mecillinam, which are critical in treating bacterial infections .
Research indicates that the incorporation of the chloromethyl dioxolane moiety can significantly increase the biological activity of certain drugs while reducing their side effects. This makes it an attractive candidate for drug formulation in medicinal chemistry .
Case Study 1: Synthesis of Olmesartan Medoxomil
A study demonstrated the use of this compound as a building block for synthesizing Olmesartan Medoxomil. The synthetic route involved multiple steps where this compound served as a pivotal intermediate, showcasing its importance in pharmaceutical synthesis .
Case Study 2: Development of Prodrugs
Another research project focused on modifying existing antibiotics to create prodrugs using this compound. The results indicated improved pharmacokinetic profiles and reduced toxicity compared to their parent compounds, highlighting the utility of this compound in drug development .
Chemical Manufacturing
In addition to its pharmaceutical applications, this compound is used in chemical manufacturing processes where chlorinated intermediates are required. Its ability to undergo further reactions makes it valuable for producing various chemical products .
Research and Development
The compound serves as a reagent in academic and industrial laboratories for research purposes. Its distinct properties allow researchers to explore new chemical reactions and pathways, contributing to advancements in organic chemistry .
Mechanism of Action
The mechanism by which 4-(Chloromethyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane exerts its effects depends on the specific application. For example, in medicinal chemistry, the compound may interact with biological targets through binding to enzymes or receptors, leading to a biological response.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in metabolic pathways.
Receptors: It can bind to receptors, triggering signal transduction pathways that result in physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the 1,3-dioxolane family, which is characterized by a five-membered ring containing two oxygen atoms. Below is a systematic comparison with key analogs:
4-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane
- Structure : Substituted with a 2,4-dichlorophenyl group instead of a thiophene.
- Molecular Formula : C₁₀H₉Cl₃O₂ (MW: 267.54 g/mol) .
- Key Properties: Higher molecular weight and lipophilicity due to the dichlorophenyl group.
- Applications : Likely used as an intermediate in agrochemicals or pharmaceuticals due to its halogenated aromatic system .
4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-dioxolane
- Structure : Features a 4-fluorophenyl substituent.
- Synthetic Route : Synthesized via alkylation of sodium diethyldithiocarbamate with 4-(chloromethyl)-1,3-dioxolane derivatives in aqueous media .
- Spectroscopic Data : Characterized by NMR (δ 2.88–7.36 ppm for aromatic protons) and IR (ν 780 cm⁻¹ for C–Cl) .
- Comparison : The fluorine atom introduces moderate electron-withdrawing effects, balancing reactivity and stability. Fluorinated analogs are often explored for improved bioavailability in drug design .
4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane
- Structure : Contains two methyl groups at the 2-position.
- Molecular Formula : C₆H₁₁ClO₂ (MW: 150.60 g/mol) .
- Thermodynamic Data : Higher symmetry and steric hindrance from methyl groups reduce ring strain, improving thermal stability.
- Commercial Availability : Priced at $111/100g (95% purity), indicating industrial relevance .
2-Chloromethyl-1,3-dioxolane
- Structure : Simplest analog with a single chloromethyl group.
- Molecular Formula : C₄H₇ClO₂ (MW: 122.55 g/mol) .
- Applications : Used as a precursor for synthesizing acetals or protecting groups in organic chemistry.
Structural and Functional Analysis
Substituent Effects
- Chloromethyl Group : Enhances electrophilicity, enabling cross-coupling or alkylation reactions. Its reactivity is influenced by neighboring substituents (e.g., electron-withdrawing groups reduce nucleophilic attack) .
- Thiophene vs.
Thermal and Chemical Stability
- Dioxolanes with bulky substituents (e.g., dimethyl or dichlorophenyl groups) exhibit higher thermal stability due to reduced ring strain .
- Thiophene-containing derivatives may show lower stability under acidic conditions due to sulfur’s susceptibility to oxidation .
Data Tables
Table 1: Molecular Properties of Selected 1,3-Dioxolane Derivatives
Table 2: Commercial Availability and Pricing
| Compound Name | CAS Number | Purity | Price (USD) | Supplier Reference |
|---|---|---|---|---|
| 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane | 4362-40-7 | 95% | 111/100g | |
| 2-Chloromethyl-1,3-dioxolane | 2568-30-1 | N/A | N/A |
Biological Activity
4-(Chloromethyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 3-methylthiophen-2-carboxaldehyde with chloromethyl dioxolane derivatives. The reaction conditions often include the use of catalysts and specific solvents to enhance yield and purity. The detailed synthetic pathway can be derived from related compounds such as 4-chloromethyl-5-methyl-1,3-dioxol-2-one, which serves as an intermediate in various pharmaceutical applications .
Antimicrobial Properties
Research indicates that derivatives of 1,3-dioxolanes exhibit significant antimicrobial properties. A study on a series of dioxolane derivatives showed that many possess antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Candida albicans. Although specific data for this compound is limited, the structural similarities suggest potential efficacy in similar applications .
Case Studies and Research Findings
- Antibacterial Activity :
- Antifungal Activity :
Comparative Biological Activity Table
| Compound | MIC (µg/mL) | Activity Type | Target Organism |
|---|---|---|---|
| Compound 1 | 625 | Antibacterial | S. aureus |
| Compound 2 | 1250 | Antibacterial | S. epidermidis |
| Compound 3 | Not tested | Antifungal | C. albicans |
| Compound 4 | 625 | Antibacterial | E. faecalis |
Safety and Toxicity
The safety data for related compounds indicate that they may cause skin irritation and are harmful if ingested. Precautionary measures are recommended during handling to avoid exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
